molecular formula C16H20N2O4S B2595795 N-(4-(N-((2,5-dimethylfuran-3-yl)methyl)sulfamoyl)-3-methylphenyl)acetamide CAS No. 1448065-74-4

N-(4-(N-((2,5-dimethylfuran-3-yl)methyl)sulfamoyl)-3-methylphenyl)acetamide

Cat. No.: B2595795
CAS No.: 1448065-74-4
M. Wt: 336.41
InChI Key: HURMSOJLLVITMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-((2,5-Dimethylfuran-3-yl)methyl)sulfamoyl)-3-methylphenyl)acetamide is a sulfonamide-acetamide hybrid compound featuring a 2,5-dimethylfuran-3-ylmethyl substituent on the sulfamoyl group. The furan ring introduces electron-rich aromaticity, while the methyl groups enhance lipophilicity and steric bulk. The acetamide moiety at the para position of the phenyl ring contributes to hydrogen-bonding capabilities, which may influence biological interactions or crystallization behavior.

Properties

IUPAC Name

N-[4-[(2,5-dimethylfuran-3-yl)methylsulfamoyl]-3-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-10-7-15(18-13(4)19)5-6-16(10)23(20,21)17-9-14-8-11(2)22-12(14)3/h5-8,17H,9H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURMSOJLLVITMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNS(=O)(=O)C2=C(C=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-(N-((2,5-dimethylfuran-3-yl)methyl)sulfamoyl)-3-methylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the furan derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the acetamide group: The final step involves the acylation of the sulfonamide intermediate with acetic anhydride or acetyl chloride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

N-(4-(N-((2,5-dimethylfuran-3-yl)methyl)sulfamoyl)-3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The sulfonamide group can be reduced to form amines or other reduced products.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions.

Scientific Research Applications

N-(4-(N-((2,5-dimethylfuran-3-yl)methyl)sulfamoyl)-3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and inflammatory conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(N-((2,5-dimethylfuran-3-yl)methyl)sulfamoyl)-3-methylphenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes involved in folate synthesis, leading to antimicrobial effects. The furan ring may also interact with cellular components, contributing to its biological activities. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Structural Analogs with Heterocyclic Sulfamoyl Substituents

(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide ()
  • Key Differences :
    • The sulfamoyl group is linked to a 2-oxotetrahydrofuran ring (a lactone) instead of a dimethylfuran.
    • The lactone introduces a polar ketone group, increasing hydrophilicity compared to the dimethylfuran’s lipophilic nature.
  • Synthesis: Prepared via acetylsulfanilyl chloride and triethylamine in ethanol (57% yield) .
  • Physicochemical Properties :
    • Molecular weight: 299.34 g/mol (EI-MS).
    • Melting point: 174–176°C.
    • Solubility: Likely higher in polar solvents due to the lactone moiety.
4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide Derivatives ()
  • Key Differences :
    • Substituents include isoxazole rings (e.g., 5-methyl-3-phenylisoxazol-4-yl), which are more rigid and planar than dimethylfuran.
    • Sodium salt forms (e.g., N-[4-(5-Methyl-3-phenylisoxazol-4-yl)phenylsulfonyl]propionamide, sodium salt) enhance aqueous solubility .
  • Applications : Isoxazole derivatives are often explored as COX-2 inhibitors or anti-inflammatory agents.

Analogs with Halogenated Aromatic Systems

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
  • Key Differences :
    • A dichlorophenyl group replaces the dimethylfuran-sulfamoyl system, introducing electronegative Cl atoms.
    • The pyrazolyl ring provides a hydrogen-bond acceptor site (N–H) and conformational flexibility.
  • Structural Insights :
    • Three distinct conformers observed in the asymmetric unit due to N–H⋯O hydrogen bonding (R22(10) dimers) .
    • Dihedral angles between dichlorophenyl and pyrazolyl rings range from 54.8° to 77.5°, indicating steric adaptability .

Biological Activity

N-(4-(N-((2,5-dimethylfuran-3-yl)methyl)sulfamoyl)-3-methylphenyl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

  • Molecular Formula : C₁₈H₂₃N₃O₃S
  • Molecular Weight : 357.45 g/mol

The structural components include a sulfamoyl group, a furan ring, and an acetamide moiety, which contribute to its biological properties.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Furan Ring : The synthesis begins with the preparation of the 2,5-dimethylfuran through cyclization reactions.
  • Introduction of the Sulfamoyl Group : The sulfamoyl group is introduced using sulfonation reactions.
  • Coupling Reaction : The final step involves coupling the furan derivative with the 3-methylphenylacetamide under controlled conditions.

Reaction Conditions

Common reagents and conditions used in these reactions include:

  • Oxidizing Agents : Potassium permanganate, hydrogen peroxide.
  • Reducing Agents : Sodium borohydride, lithium aluminum hydride.

These conditions facilitate the formation of various derivatives that can be screened for biological activity.

The biological activity of this compound is believed to involve interactions with specific molecular targets. The compound may modulate enzyme activities or receptor functions, influencing various biological pathways.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance:

  • Case Study : A study on sulfamoyl derivatives demonstrated their effectiveness against various bacterial strains, suggesting that this compound may possess similar properties .

Anticancer Activity

Preliminary studies have explored the anticancer potential of related compounds. The ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been observed:

  • Case Study : A derivative was shown to activate apoptotic pathways in breast cancer cells, indicating potential for further development as an anticancer agent .

Comparative Biological Activity Table

CompoundActivity TypeIC50 Value (µM)Reference
N-(4-(N-sulfamoyl)-3-methylphenyl)acetamideAntimicrobial15
N-(4-(N-sulfamoyl)-2,5-dimethylfuran)Anticancer25
N-(4-(N-sulfamoyl)-benzamide)Anticancer30

This table summarizes key findings from various studies highlighting the biological activities associated with structurally similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.